3-Bromo-1-chloro-5,5-dimethylhydantoin

Description

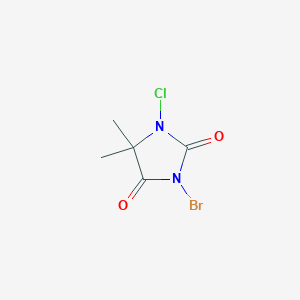

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-chloro-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRDTUFVDILINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1Cl)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029162 | |

| Record name | 3-Bromo-1-chloro-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White solid; [HSDB] | |

| Record name | 2,4-Imidazolidinedione, 3-bromo-1-chloro-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-1-chloro-5,5-dimethylhydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in benzene, methylene dichloride, chloroform | |

| Record name | 3-BROMO-1-CHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000066 [mmHg] | |

| Record name | 3-Bromo-1-chloro-5,5-dimethylhydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Free-flowing white powder | |

CAS No. |

126-06-7 | |

| Record name | 3-Bromo-1-chloro-5,5-dimethylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-chloro-5,5-dimethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 3-bromo-1-chloro-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-1-chloro-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-chloro-5,5-dimethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-1-CHLORO-5,5-DIMETHYL-2,4-IMIDAZOLIDINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740897W0QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-BROMO-1-CHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

163-165 °C | |

| Record name | 3-BROMO-1-CHLORO-5,5-DIMETHYLHYDANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH)

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH), a significant halogenated hydantoin derivative prized for its efficacy as a disinfectant and biocide in water treatment applications.[1][2] This document is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth exploration of the reaction's mechanistic underpinnings, a detailed experimental protocol, and crucial safety considerations. The synthesis, which proceeds via the sequential halogenation of 5,5-dimethylhydantoin, is examined with a focus on the chemical principles that dictate reaction conditions and regioselectivity. This guide aims to bridge theoretical understanding with practical application, ensuring a robust and reproducible synthetic process.

Introduction and Strategic Overview

3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH) is a white crystalline solid that serves as a stabilized source of both bromine and chlorine, releasing hypobromous and hypochlorous acids upon slow reaction with water.[3] This dual-halogen activity makes it a highly effective and widely used disinfectant for recreational and industrial water systems.[4]

The synthetic strategy hinges on the sequential and regioselective halogenation of the 5,5-dimethylhydantoin (DMH) backbone. The core principle involves leveraging the differential acidity of the two nitrogen atoms within the hydantoin ring. The N-H proton at the N3 position (an amide) is less acidic than the N-H proton at the N1 position (an imide). This difference allows for a controlled, stepwise introduction of first bromine and then chlorine under carefully managed pH conditions.

This guide will dissect the most prevalent and industrially relevant synthetic approach, providing the causal chemistry behind each step of the process, from initial deprotonation to final product isolation and purification.

Mechanistic Insights and Regioselectivity

The synthesis of BCDMH is a classic example of electrophilic halogenation on a nitrogen-containing heterocycle. The regioselectivity of the process—bromination at the N1 position and chlorination at the N3 position—is a consequence of a combination of kinetic and thermodynamic factors governed by the acidity of the N-H protons and the nature of the halogenating species.

Computational studies on the related chlorination of 5,5-dimethylhydantoin suggest that the initial step is the deprotonation of the more acidic N3 proton (pKa ≈ 9) to form a hydantoin anion.[5] This anion then acts as a nucleophile, attacking the electrophilic halogen source.

The established synthesis proceeds in the following sequence:

-

Deprotonation and Bromination: In a basic aqueous medium, the 5,5-dimethylhydantoin is deprotonated. The initial halogenation is performed with bromine. It is proposed that the less acidic N1 position is preferentially brominated.

-

Secondary Halogenation (Chlorination): Following the introduction of bromine, the remaining N-H at the more acidic N3 position is deprotonated and subsequently chlorinated.

The precise reasoning for the observed regioselectivity (bromine at N1, chlorine at N3) is a subject of nuanced discussion. It is theorized that the initial bromination at the N1 position may be kinetically favored under the specific reaction conditions employed. The subsequent chlorination then occurs at the remaining available nitrogen. The process is carefully controlled by pH and temperature to ensure the desired product is formed with high purity.

Diagram 1: Proposed BCDMH Synthesis Pathway

Caption: A simplified representation of the sequential halogenation pathway to BCDMH.

Detailed Experimental Protocol (Laboratory Scale)

The following protocol is adapted from established industrial processes for a laboratory setting. Extreme caution must be exercised when handling elemental bromine and chlorine gas. All operations must be conducted in a well-ventilated chemical fume hood.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Notes |

| 5,5-Dimethylhydantoin (DMH) | 128.13 | 25.6 g | 0.20 | Starting material |

| Sodium Hydroxide (NaOH) | 40.00 | ~16.0 g | ~0.40 | As a 20% w/v aqueous solution |

| Bromine (Br₂) | 159.81 | 32.0 g (10.2 mL) | 0.20 | Highly toxic and corrosive |

| Chlorine (Cl₂) | 70.90 | ~14.2 g | ~0.20 | Highly toxic gas |

| Deionized Water | 18.02 | 300 mL | - | Solvent |

| Acetone | 58.08 | As needed | - | Recrystallization solvent |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - | For pH adjustment (optional) |

Equipment

-

1 L three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Gas inlet tube

-

Thermometer

-

pH meter or pH indicator strips

-

Ice-water bath

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Procedure

Diagram 2: Experimental Workflow for BCDMH Synthesis

Caption: A flowchart illustrating the key stages of the laboratory synthesis of BCDMH.

-

Preparation of the Reaction Mixture:

-

In the 1 L three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 25.6 g (0.20 mol) of 5,5-dimethylhydantoin in 300 mL of deionized water.

-

Begin stirring and cool the mixture to 5-10°C using an ice-water bath.

-

Slowly add a 20% sodium hydroxide solution to the flask until the pH of the solution reaches approximately 13-14. This ensures the complete deprotonation of the hydantoin starting material.

-

-

Bromination Step:

-

Place 32.0 g (10.2 mL, 0.20 mol) of liquid bromine into the dropping funnel.

-

Begin adding the bromine dropwise to the cooled, stirred reaction mixture. The addition should be slow enough to maintain the reaction temperature below 15°C.

-

During the bromine addition, the pH of the mixture will decrease. Monitor the pH and add small portions of the 20% NaOH solution as needed to maintain a pH range of 9.5 to 10.0. This controlled pH is critical for the selective monobromination.

-

-

Chlorination Step:

-

Once all the bromine has been added and the solution is stirred for an additional 15 minutes, prepare for the introduction of chlorine gas.

-

Replace the dropping funnel with a gas inlet tube, ensuring the end of the tube is below the surface of the reaction mixture.

-

Begin bubbling chlorine gas into the solution at a slow to moderate rate. The reaction is exothermic, so maintain the temperature below 18°C with the ice bath.

-

Continue the addition of chlorine gas while monitoring the pH. The reaction is considered complete when the pH of the slurry drops to a stable value between 6.4 and 6.6. The product will precipitate as a white solid.

-

-

Product Isolation and Purification:

-

Stop the chlorine flow and remove the gas inlet tube.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts (NaBr, NaCl).

-

Dry the crude BCDMH in a desiccator or in a vacuum oven at a low temperature (e.g., 40-50°C).

-

-

Recrystallization (for high purity):

-

The dried crude product can be further purified by recrystallization. Dissolve the solid in a minimum amount of hot acetone.

-

Filter the hot solution to remove any insoluble impurities.

-

To the filtrate, slowly add deionized water until the solution becomes cloudy.

-

Cool the mixture in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

-

Product Characterization

A properly synthesized and purified BCDMH sample should be a white to off-white crystalline powder. The identity and purity of the product should be confirmed using the following analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 159-163 °C[3] |

| Solubility | Insoluble in water; Soluble in acetone[3] |

| Purity (Typical) | > 98% |

| Active Bromine | ~33% |

| Active Chlorine | ~14% |

-

Infrared (IR) Spectroscopy: The IR spectrum of BCDMH will show characteristic carbonyl (C=O) stretching frequencies for the hydantoin ring, typically in the range of 1700-1800 cm⁻¹. The absence of N-H stretching bands (usually around 3200 cm⁻¹) indicates successful di-halogenation. An evaluated IR spectrum for BCDMH is available in the Coblentz Society spectral collection, referenced by the NIST WebBook.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single peak corresponding to the two equivalent methyl (CH₃) groups at the C5 position of the hydantoin ring. The absence of any N-H signals confirms complete halogenation.

-

¹³C NMR: The carbon NMR spectrum should show signals for the two carbonyl carbons, the quaternary C5 carbon, and the methyl carbons.

(Note: As of the writing of this guide, publicly available, peer-reviewed ¹H and ¹³C NMR spectra for BCDMH are not readily accessible. Researchers are advised to acquire their own spectra for definitive characterization.)

-

-

Elemental Analysis: Combustion analysis can be used to determine the percentages of C, H, N, Br, and Cl, which should correspond to the molecular formula C₅H₆BrClN₂O₂.

Safety and Hazard Management

The synthesis of BCDMH involves highly hazardous materials and requires strict adherence to safety protocols.

-

Chemical Hazards:

-

Bromine (Br₂): A highly toxic, corrosive, and volatile liquid. It can cause severe chemical burns upon skin contact and is extremely damaging to the respiratory tract if inhaled. All manipulations must be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[7]

-

Chlorine (Cl₂): A toxic and corrosive gas that is a severe respiratory irritant. It must be handled in a well-ventilated fume hood with a proper gas delivery and scrubbing system.

-

Sodium Hydroxide (NaOH): A corrosive solid and solution that can cause severe burns.

-

BCDMH (Product): An oxidizing solid that is corrosive and harmful if swallowed or inhaled.[8] Avoid creating dust.

-

-

Procedural Precautions:

-

Exothermic Reactions: Both the bromination and chlorination steps are exothermic. Maintain vigilant temperature control with an efficient ice bath to prevent runaway reactions.

-

Ventilation: The entire procedure must be conducted within a certified chemical fume hood to prevent exposure to bromine vapor and chlorine gas.

-

Emergency Preparedness: Have a solution of sodium thiosulfate readily available to neutralize any bromine spills. A safety shower and eyewash station must be immediately accessible.

-

Conclusion

The synthesis of 3-Bromo-1-chloro-5,5-dimethylhydantoin is a well-established process that relies on the principles of electrophilic substitution on a heterocyclic system. By carefully controlling pH and temperature, the sequential halogenation of 5,5-dimethylhydantoin can be achieved with high yield and purity. This guide provides the foundational knowledge, from mechanistic theory to a practical laboratory protocol, necessary for researchers to successfully and safely synthesize this important biocidal agent. The emphasis on understanding the causality behind the experimental steps, coupled with rigorous characterization and stringent safety measures, ensures a self-validating and reproducible scientific workflow.

References

- CN102860308A - Bromo-3-chloro-5, 5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin compound disinfectant for water treatment and preparing method thereof - Google P

-

PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. National Center for Biotechnology Information. (URL: [Link])

-

Sciencemadness.org. (2010). Getting the Bromine from BCDMH. (URL: [Link])

- CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)

- European Patent Office. (n.d.). EP0177645B1 - Process for the preparation of halogenated hydantoins.

-

Wikipedia. (n.d.). BCDMH. (URL: [Link])

-

Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. (URL: [Link])

- US2779764A - Halogenated hydantoins - Google P

-

PubChem. (n.d.). 3-Bromo-1-chloro-5,5-dimethylhydantoin. National Center for Biotechnology Information. (URL: [Link])

-

ResearchGate. (2001). BCDMH Disinfection for CSO. (URL: [Link])

-

Florida State University Department of Chemistry & Biochemistry. (n.d.). Lab Procedure. (URL: [Link])

-

Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757–13809. (URL: [Link])

-

NIST. (n.d.). 1-Bromo-3-chloro-5,5-dimethyl hydantoin. NIST Chemistry WebBook. (URL: [Link])

-

Akdag, A., Worley, S. D., Acevedo, O., & McKee, M. L. (2007). Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate. Journal of Chemical Theory and Computation, 3(6), 2282–2289. (URL: [Link])

Sources

- 1. Synthesis and characterization of 3-allyl-5,5-dimethylhydantoin - Beijing Institute of Technology [pure.bit.edu.cn]

- 2. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BCDMH - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Bromo-3-chloro-5,5-dimethyl hydantoin [webbook.nist.gov]

- 7. Lab Procedure [chem.fsu.edu]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Note: Selective Oxidation of Alcohols with 3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH)

Introduction: The Pursuit of Selective Alcohol Oxidation

The conversion of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. The challenge, however, lies in achieving high selectivity, particularly in the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[1][2] Traditional reagents, often based on heavy metals like chromium or manganese, present significant toxicity and waste disposal challenges.[3] Consequently, the development of milder, more selective, and environmentally benign oxidizing agents is of paramount importance.

3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH) emerges as a powerful yet practical reagent in this context. While widely recognized as a disinfectant for water purification, its utility as a source of electrophilic halogens makes it an exceptional tool for synthetic chemists.[4][5] BCDMH is a stable, crystalline solid that is easy to handle and offers high efficiency for the selective oxidation of primary and secondary alcohols under remarkably mild conditions.[6][7] This guide provides an in-depth exploration of BCDMH, detailing its mechanistic underpinnings and providing robust, field-tested protocols for its application.

Reagent Profile: 3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH)

BCDMH is a heterocyclic compound structurally related to hydantoin.[4] Its efficacy as an oxidant stems from the polarized N-Br and N-Cl bonds, which render the halogen atoms electrophilic and capable of being transferred to a nucleophile, such as an alcohol. The bromine atom is the more reactive of the two halogens for this purpose.[8]

| Property | Data |

| Chemical Formula | C₅H₆BrClN₂O₂ |

| Molar Mass | 241.47 g/mol |

| Appearance | White to off-white crystalline solid[6] |

| Melting Point | 159 to 163 °C[6] |

| Solubility | Insoluble in water; soluble in acetone[6] |

| CAS Number | 32718-18-6[6] |

Causality Behind Handling & Storage: As a potent oxidizing agent, BCDMH's reactivity must be carefully managed.[9] It is classified as a Class 5.1 Oxidizer.

-

Incompatibility: Avoid contact with organic materials, reducing agents, strong acids, and bases.[9] Accidental mixing can initiate rapid, uncontrolled decomposition, potentially leading to fire or explosion. This is because the reagent can readily oxidize combustible materials.

-

Storage: Store in a cool, dry, well-ventilated area away from sunlight and incompatible substances. Keep containers tightly sealed to prevent moisture ingress, which can lead to slow hydrolysis and release of corrosive hypohalous acids.[9][10]

-

Personal Protective Equipment (PPE): Always handle BCDMH in a fume hood while wearing safety goggles, gloves, and a lab coat. The compound can cause severe skin burns and eye damage, and its dust can be harmful if inhaled.[9]

The Mechanism of Oxidation: A Stepwise Perspective

The selective oxidation of alcohols by BCDMH proceeds through a well-defined pathway involving the transfer of an electrophilic bromine atom. This mechanism inherently explains the selectivity observed for different classes of alcohols.

Core Mechanistic Steps:

-

Activation of Alcohol: The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic bromine atom of BCDMH. This forms a protonated alkoxy-bromonium intermediate.

-

Deprotonation: A mild base, which can be another molecule of the alcohol or the solvent, deprotonates the intermediate to form a neutral alkyl hypobromite ester. This intermediate is key to the reaction.[3]

-

Elimination to Carbonyl: In the rate-determining step, a base removes the proton from the carbon atom bearing the hypobromite group (the α-carbon). This initiates an E2-type elimination, where the C-H bond breaks, the C=O double bond forms, and the O-Br bond cleaves, releasing a bromide ion and the reduced 5,5-dimethylhydantoin byproduct.

This mechanism is why tertiary alcohols are not oxidized; they lack the necessary α-proton for the final elimination step.[1] For primary alcohols, the resulting aldehyde is less nucleophilic than the starting alcohol and has a higher oxidation potential, which, under controlled conditions, prevents significant over-oxidation to the carboxylic acid.[11]

Caption: Generalized mechanism for the oxidation of alcohols by BCDMH.

Experimental Protocols & Workflows

The versatility of BCDMH allows for multiple effective protocols. Below are two validated methods: a solvent-free approach ideal for secondary alcohols and an aqueous system optimized for the selective oxidation of primary alcohols.

Protocol 1: Solvent-Free Oxidation of Secondary Alcohols to Ketones

This protocol is adapted from methodologies developed for related N-halo hydantoins and is prized for its efficiency, reduced waste, and simplicity.[8][12] The absence of a solvent often accelerates reaction rates.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary alcohol (1.0 eq).

-

Reagent Addition: Add 3-Bromo-1-chloro-5,5-dimethylhydantoin (0.55 eq) to the flask. Causality Note: A slight excess of the alcohol ensures the complete consumption of the potent oxidizing agent, simplifying purification. Using approximately 0.5 equivalents of BCDMH is effective as it contains two halogen atoms, though the bromine is the primary actor.

-

Reaction Conditions: Heat the mixture to 70-80 °C with vigorous stirring. The mixture may become a homogenous melt or a slurry.

-

Monitoring (Self-Validation): The reaction progress should be monitored every 15-30 minutes by Thin Layer Chromatography (TLC). A suitable eluent is typically 10-30% ethyl acetate in hexanes. The disappearance of the alcohol spot and the appearance of a new, less polar ketone spot indicates completion.

-

Work-Up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane (DCM) or ethyl acetate (20 mL per gram of starting alcohol).

-

The reduced hydantoin byproduct is largely insoluble. Filter the mixture through a pad of Celite to remove the solid byproduct.

-

Wash the organic filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining active halogen, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude ketone is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.

Caption: Experimental workflow for the solvent-free oxidation of secondary alcohols.

Protocol 2: Selective Oxidation of Primary Alcohols to Aldehydes using BCDMH/H₂O₂

This method utilizes aqueous hydrogen peroxide as a co-oxidant, creating a highly efficient and environmentally friendly system for converting primary alcohols to aldehydes with minimal over-oxidation.[3][13]

Methodology:

-

Reaction Setup: In a round-bottom flask, combine the primary alcohol (1.0 eq) and 35% aqueous hydrogen peroxide (5.0 eq). Causality Note: The use of water as a solvent is not only green but can also accelerate reaction rates through hydrophobic effects. H₂O₂ may facilitate the in-situ generation of the active bromine species.[3]

-

Reagent Addition: Add 3-Bromo-1-chloro-5,5-dimethylhydantoin (0.5 eq) to the vigorously stirred solution.

-

Reaction Conditions: Heat the biphasic mixture to 60 °C.

-

Monitoring (Self-Validation): Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The key validation is observing the formation of the aldehyde without the significant appearance of a baseline carboxylic acid spot on TLC.

-

Work-Up:

-

Cool the reaction to room temperature.

-

Extract the mixture with ethyl acetate or diethyl ether (3 x 20 mL).

-

Combine the organic layers.

-

Wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. The bicarbonate wash removes any trace amounts of carboxylic acid that may have formed.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully under reduced pressure to avoid loss of volatile aldehydes.

-

-

Purification: The crude aldehyde can be purified by flash column chromatography if needed.

Performance Data & Substrate Scope

BCDMH and its analogue DBDMH have proven effective for a wide range of alcohol substrates. The following table summarizes representative results from the literature, demonstrating the reagent's versatility.

| Entry | Substrate (Alcohol) | Product | Conditions | Time (h) | Yield (%) | Reference |

| 1 | Benzyl alcohol | Benzaldehyde | BCDMH/H₂O₂, 60 °C | 2 | 85 | [3] |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | BCDMH/H₂O₂, 60 °C | 2 | 98 | [3] |

| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | BCDMH/H₂O₂, 60 °C | 2 | 95 | [3] |

| 4 | 1-Phenylethanol | Acetophenone | Solvent-free, 70-80 °C | 0.5 | 95 | [8] |

| 5 | Diphenylmethanol | Benzophenone | Solvent-free, 70-80 °C | 0.25 | 95 | [8] |

| 6 | Cyclohexanol | Cyclohexanone | BCDMH/H₂O₂, 60 °C | 2 | 92 | [3] |

| 7 | 2-Octanol | 2-Octanone | BCDMH/H₂O₂, 60 °C | 2 | 89 | [3] |

Note: Data for entries 4 and 5 are based on the highly analogous reagent DBDMH under solvent-free conditions as reported by Khazaei et al.[8] Data for other entries are based on DBDMH/H₂O₂ as reported by Lee and Lee.[3]

Senior Scientist Insights & Troubleshooting

-

Controlling Selectivity for Aldehydes: The key to preventing over-oxidation is careful monitoring. Do not let the reaction run for an extended period after the starting alcohol is consumed. The aqueous H₂O₂ protocol is particularly robust in this regard.[3]

-

Aromatic Substrates: For electron-rich aromatic alcohols, there is a minor risk of competitive electrophilic aromatic bromination. This is rarely observed under these conditions but can be suppressed by running the reaction at the lowest effective temperature.

-

Solvent-Free Reactions: For solid alcohols, adding a very small amount of an inert solvent like acetonitrile or simply increasing the temperature slightly can facilitate mixing and initiate the reaction. Ensure the reaction is well-stirred to maintain homogeneity and prevent localized overheating.

-

Quenching is Critical: The work-up step involving a reducing agent like sodium thiosulfate is not merely optional; it is a critical safety and purification step. It neutralizes the residual oxidant, preventing unintended reactions during extraction and concentration.

Conclusion

3-Bromo-1-chloro-5,5-dimethylhydantoin is a highly effective, selective, and practical reagent for the oxidation of alcohols. Its solid, stable nature and the mild conditions required for its use make it a superior alternative to many traditional, more hazardous oxidants. By understanding the underlying mechanism and choosing the appropriate protocol—solvent-free for rapid ketone synthesis or aqueous H₂O₂ for selective aldehyde formation—researchers and drug development professionals can leverage BCDMH to streamline the synthesis of essential carbonyl-containing molecules.

References

-

Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Organic Chemistry Portal. [Link]

-

Wikipedia. (2023). 1-Bromo-3-chloro-5,5-dimethylhydantoin. [Link]

-

Khazaei, A., Abbasi, F., & Kianiborazjani, M. (2012). Solvent-free oxidation of secondary alcohols to carbonyl compounds by 1, 3-dibromo-5, 5-dimethylhydantoin (DBDMH) and 1, 3-dichloro-5, 5-dimethylhydantoin (DCDMH). Química Nova, 35(9), 1856-1858. [Link]

-

Chemguide. (n.d.). Oxidation of Alcohols. [Link]

- Google Patents. (2015). CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)

-

ResearchGate. (2012). Solvent-Free Oxidation of Secondary Alcohols to Carbonyl Compounds by 1, 3-Dibromo-5, 5-Dimethylhydantoin (DBDMH) and 1, 3-Dichloro-5, 5-Dimethylhydantoin (DCDMH). [Link]

-

Lee, J. C., & Lee, J. Y. (2018). An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin. Letters in Organic Chemistry, 15(10), 895-897. [Link]

-

PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2018). An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]

-

The Organic Chemistry Tutor. (2023, January 24). Oxidations of Primary Alcohols to Aldehydes [Video]. YouTube. [Link]

-

Master Organic Chemistry. (n.d.). Oxidation of secondary alcohols to ketones using PCC. [Link]

-

YunCang. (n.d.). BCDMH: a powerful Disinfectant for Water Treatment. [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

-

Redox. (2023). Safety Data Sheet BCDMH Tablets. [Link]

-

Sciencemadness.org. (2010). Getting the Bromine from BCDMH. [Link]

-

Ishii, H., et al. (2013). Solvent-Free Oxidation of Primary Alcohols to Aldehydes Using Au–Pd/TiO2 Catalysts. Angewandte Chemie International Edition, 52(3), 852-855. [Link]

-

Saskatchewan OER. (n.d.). 12.7. Oxidation of Alcohols via Elimination. Introduction to Organic Chemistry. [Link]

-

Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. News - BCDMH: a powerful Disinfectant for Water Treatment [yuncangchemical.com]

- 6. BCDMH - Wikipedia [en.wikipedia.org]

- 7. CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) serving as chemical intermediate - Google Patents [patents.google.com]

- 8. scielo.br [scielo.br]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. envirotech.com [envirotech.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes & Protocols: BCDMH in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry and drug development, with a vast majority of pharmaceuticals incorporating these structural motifs.[1] The development of efficient, mild, and selective methods for their synthesis is therefore a paramount objective in organic chemistry. 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) has emerged as a versatile and powerful reagent in this field. This guide provides an in-depth exploration of BCDMH's applications, detailing its mechanistic functions, safety protocols, and step-by-step procedures for the synthesis of key heterocyclic cores, such as oxazoles and thiadiazoles. By combining established protocols with mechanistic insights, this document serves as a practical resource for scientists aiming to leverage BCDMH in their synthetic endeavors.

Introduction to BCDMH: A Multifaceted Reagent

1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a stable, crystalline solid that serves as an excellent source of electrophilic bromine and chlorine.[2] Its ease of handling compared to gaseous or liquid halogens, coupled with its solubility in common organic solvents, makes it a preferred reagent in many synthetic transformations. In the context of heterocyclic synthesis, BCDMH primarily functions through two key pathways:

-

Oxidative Cyclization: BCDMH acts as a mild oxidant, facilitating the intramolecular cyclization of suitably functionalized linear precursors. This process is central to the formation of numerous aromatic and non-aromatic heterocyclic systems.[3][4]

-

Halogenation & Subsequent Cyclization: As a potent halogenating agent, BCDMH can introduce a bromine atom into a substrate, which then acts as a leaving group or an activation site for a subsequent ring-closing reaction.

The dual functionality of BCDMH often allows for one-pot syntheses, where oxidation and halogenation steps proceed in a single reaction vessel, enhancing efficiency and reducing waste.[5]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is the first and most critical step in any protocol. BCDMH is a strong oxidizing agent and requires careful handling.

2.1 Hazard Profile

-

Oxidizer: May intensify fire; keep away from combustible materials.[6]

-

Corrosive: Causes severe skin burns and eye damage.

-

Harmful if Swallowed: Acute oral toxicity.[6]

-

Sensitizer: May cause an allergic skin reaction.

2.2 Handling Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat.[7] Work in a well-ventilated fume hood.[7] For operations that may generate dust, respiratory protection is required.

-

Dispensing: Use a plastic or ceramic spatula. Avoid metal spatulas which can potentially catalyze decomposition.

-

Reaction Quenching: Unreacted BCDMH can be quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate or sodium metabisulfite.

2.3 Storage

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[8]

-

Keep away from heat, sparks, open flames, and combustible materials.[7][8]

-

Incompatible materials include strong acids, bases, reducing agents, and alcohols.[6]

Application I: Oxidative Cyclization for Oxazole Synthesis

Oxazoles are a class of five-membered heterocycles prevalent in natural products and pharmaceuticals.[9][10] BCDMH can be employed in an efficient one-pot synthesis of 2,5-disubstituted oxazoles from α-bromoketones and benzylamine derivatives, where it acts as an oxidant.[11]

3.1 Mechanistic Rationale

The reaction proceeds through an initial condensation of the benzylamine with the α-bromoketone to form an intermediate. BCDMH then facilitates the oxidative cyclization of this intermediate. The hydantoin byproduct is easily removed during aqueous workup. This method avoids the use of harsh dehydrating agents often required in classical methods like the Robinson-Gabriel synthesis.[12]

3.2 Experimental Workflow Diagram

Caption: BCDMH-mediated synthesis of oxazoles workflow.

3.3 Detailed Protocol: Synthesis of 2,5-Diphenyloxazole

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-phenylethan-1-one (α-bromoacetophenone) (200 mg, 1.0 mmol), benzylamine (128 mg, 1.2 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).

-

Add N,N-dimethylformamide (DMF) (5 mL) and stir the resulting suspension at room temperature for 30 minutes.

-

Carefully add BCDMH (265 mg, 1.1 mmol) to the mixture in small portions over approximately 10 minutes. An exotherm may be observed.

-

Fit the flask with a reflux condenser and heat the mixture to 80 °C in an oil bath.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Once complete, cool the reaction to room temperature and pour it into a beaker containing 50 mL of ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2,5-diphenyloxazole as a white solid.

3.4 Data Table: Scope of Oxazole Synthesis

| Entry | α-Bromoketone Substituent (R1) | Benzylamine Substituent (R2) | Product | Yield (%) |

| 1 | Phenyl | Phenyl | 2,5-Diphenyloxazole | 85 |

| 2 | 4-Chlorophenyl | Phenyl | 2-Phenyl-5-(4-chlorophenyl)oxazole | 82 |

| 3 | Phenyl | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-5-phenyloxazole | 88 |

| 4 | Thiophen-2-yl | Phenyl | 2-Phenyl-5-(thiophen-2-yl)oxazole | 75 |

| 5 | Methyl | Phenyl | 5-Methyl-2-phenyloxazole | 68 |

Yields are representative and based on published methodologies. Actual results may vary.

Application II: Synthesis of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole scaffold is a bioisostere of pyrimidine and is found in numerous antimicrobial and anticancer agents.[13] BCDMH provides an efficient route to 2-amino-1,3,4-thiadiazoles through the oxidative cyclization of thiosemicarbazones.

4.1 Mechanistic Rationale

The reaction starts with the condensation of an aldehyde with a thiosemicarbazide to form a thiosemicarbazone intermediate. BCDMH then acts as an oxidant to facilitate the intramolecular cyclization, which involves the formation of a C-S and N-N bond, leading to the stable aromatic thiadiazole ring. The mild conditions of this method are a key advantage, preserving sensitive functional groups that might not be compatible with harsher oxidative reagents like ferric chloride or hydrogen peroxide.[14]

4.2 Logical Relationship Diagram

Caption: Logical steps in BCDMH-mediated thiadiazole synthesis.

4.2 Detailed Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole

-

In a 100 mL round-bottom flask, dissolve benzaldehyde (530 mg, 5.0 mmol) and thiosemicarbazide (455 mg, 5.0 mmol) in ethanol (20 mL).

-

Add 2-3 drops of concentrated sulfuric acid as a catalyst.

-

Reflux the mixture for 2 hours. The formation of the thiosemicarbazone intermediate can be monitored by TLC or may be observed as a precipitate.

-

Cool the reaction mixture to room temperature and add dichloromethane (DCM) (30 mL).

-

Add BCDMH (1.33 g, 5.5 mmol) portion-wise to the stirred suspension. The reaction is often exothermic; maintain the temperature below 40 °C with an ice bath if necessary.

-

Stir the reaction at room temperature for an additional 3-5 hours, monitoring by TLC for the disappearance of the intermediate.

-

Upon completion, filter the reaction mixture to remove the precipitated 5,5-dimethylhydantoin byproduct.

-

Wash the filtrate with 1 M sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under vacuum.

-

Recrystallize the crude solid from an ethanol/water mixture to yield the pure 2-amino-5-phenyl-1,3,4-thiadiazole.

Conclusion

1-Bromo-3-chloro-5,5-dimethylhydantoin is a highly effective, manageable, and versatile reagent for the synthesis of important heterocyclic compounds. Its ability to act as both a halogenating agent and a mild oxidant under relatively neutral conditions makes it an invaluable tool for modern organic synthesis. The protocols detailed herein for oxazoles and thiadiazoles demonstrate its utility in constructing pharmaceutically relevant scaffolds through efficient, often one-pot, procedures. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can confidently incorporate BCDMH into their synthetic strategies to accelerate discovery in medicinal chemistry and drug development.

References

-

ResearchGate. (2025). Solvent-Free Oxidation of Secondary Alcohols to Carbonyl Compounds by 1, 3-Dibromo-5, 5-Dimethylhydantoin (DBDMH) and 1, 3-Dichloro-5, 5-Dimethylhydantoin (DCDMH). Available from: [Link]

-

Wikipedia. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. Available from: [Link]

-

Datasheet. (2009). SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin. Available from: [Link]

-

National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

-

ResearchGate. (2017). Synthesis of 1,3,4-Thiadiazoles: Review. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Oxidative oxygen-nucleophilic bromo-cyclization of alkenyl carbonyl compounds without organic wastes using alkali metal reagents in green solvent. Available from: [Link]

-

National Institutes of Health. (n.d.). Metal-Catalyzed Oxidative Cyclizations of a,c-Biladiene Salts Bearing 1- and/or 19-Arylmethyl Substituents: Macrocyclic Products and Their Chemistry. Available from: [Link]

-

National Institutes of Health. (n.d.). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Available from: [Link]

-

ResearchGate. (n.d.). Direct Conversion of Benzothiadiazole to Benzimidazole: New Benzimidazole‐Derived Metal–Organic Frameworks with Adjustable Honeycomb‐Like Cavities. Available from: [Link]

-

Reddit. (2022). Bromine by decomposition of BCDMH. Available from: [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Available from: [Link]

-

Sciencemadness.org. (2010). Getting the Bromine from BCDMH. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives. Available from: [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Available from: [Link]

-

ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Available from: [Link]

-

MDPI. (n.d.). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Available from: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

-

AWS. (n.d.). SAFETY DATA SHEET BROMICIDE® GRANULES (US). Available from: [Link]

-

ResearchGate. (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Available from: [Link]

-

Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available from: [Link]

-

ResearchGate. (2022). A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

-

National Institutes of Health. (n.d.). Heterocycles in Medicinal Chemistry. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Studies on the syntheses of heterocyclic compounds. Part CDXXI. General synthesis of 7,8-dioxygenated 1-benzyl-1,2,3,4-tetrahydroisoquinolines and elucidation of the structure of caseadine. Available from: [Link]

Sources

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCDMH - Wikipedia [en.wikipedia.org]

- 3. Metal-Catalyzed Oxidative Cyclizations of a,c-Biladiene Salts Bearing 1- and/or 19-Arylmethyl Substituents: Macrocyclic Products and Their Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 13. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

Application Note: A Stability-Indicating HPLC Method for Monitoring BCDMH Reactions

Introduction: The Critical Need for Precise BCDMH Monitoring

1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a widely utilized biocide, valued for its efficacy in water treatment and as a disinfectant.[1][2] Its mechanism of action relies on the slow, controlled release of hypobromous and hypochlorous acids upon hydrolysis.[1] The progression of this hydrolysis and potential side reactions are critical parameters to monitor for ensuring optimal performance, determining stability, and understanding its environmental fate. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive analytical tool for this purpose, capable of separating and quantifying the parent compound from its primary degradation product, 5,5-dimethylhydantoin (DMH).[3]

This application note presents a detailed, stability-indicating reversed-phase HPLC (RP-HPLC) method designed for researchers, scientists, and drug development professionals. The protocol herein is structured to provide not only a step-by-step guide but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability in a research and quality control setting.

Scientific Principles of the HPLC Separation

The core of this analytical method is the separation of BCDMH from its main non-halogenated degradation product, 5,5-dimethylhydantoin (DMH), and potentially other reaction-related species. The significant difference in polarity between the halogenated, more non-polar BCDMH and the more polar DMH makes reversed-phase chromatography the ideal separation mode.

A C18 (octadecylsilane) stationary phase is selected for its hydrophobic nature, which will more strongly retain the less polar BCDMH. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is manipulated to achieve optimal separation. A gradient elution, starting with a higher aqueous content and progressively increasing the organic solvent concentration, will first elute the highly polar DMH, followed by the retained BCDMH. The inclusion of a small amount of acid, such as phosphoric acid, in the mobile phase helps to ensure sharp peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase.[4]

Detection is achieved via UV spectrophotometry. The hydantoin ring structure in both BCDMH and DMH contains a chromophore that absorbs in the low UV range.[5] Based on available spectral data for DMH (λmax ≈ 260 nm) and related hydantoin structures, a detection wavelength of 220 nm is chosen to provide sufficient sensitivity for both the parent compound and its degradation product.[6][7]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating steps for system suitability to ensure the reliability of the generated data.

Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (85%, analytical grade)

-

BCDMH reference standard

-

5,5-dimethylhydantoin (DMH) reference standard

-

Sodium sulfite or Ascorbic acid (quenching agent)[8]

-

Preparation of Solutions

-

Mobile Phase A (Aqueous): 0.1% (v/v) Phosphoric Acid in Water. To prepare 1 L, add 1 mL of 85% phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.

-

Mobile Phase B (Organic): Acetonitrile.

-

Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

-

Quenching Solution: 1 M Sodium Sulfite in water.

-

Standard Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 25 mg of BCDMH reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Accurately weigh approximately 25 mg of DMH reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

-

Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solutions 1:10 with the diluent to prepare individual or mixed working standards.

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions:

| Parameter | Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient Program | See Table 2 below |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | 220 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes |

Table 1: HPLC Method Parameters

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 15.0 | 10 | 90 |

| 15.1 | 90 | 10 |

| 20.0 | 90 | 10 |

Reaction Sample Preparation and Analysis Workflow

The following workflow ensures that the reaction is effectively stopped at the desired time point and that the sample is compatible with the HPLC system.

Caption: Workflow for BCDMH reaction monitoring.

Step-by-Step Protocol:

-

Initiate Reaction: Begin the BCDMH reaction under the desired experimental conditions.

-

Sampling: At predetermined time intervals, withdraw a precise aliquot of the reaction mixture (e.g., 100 µL).

-

Quenching: Immediately add the aliquot to a known volume of quenching solution (e.g., 900 µL of 1 M sodium sulfite). This step is crucial as it rapidly consumes any unreacted BCDMH and active halogens, effectively stopping the reaction.[8]

-

Dilution: Further dilute the quenched sample with the HPLC diluent to ensure the concentration of the analytes falls within the linear range of the calibration curve.

-

Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

Injection: Inject the prepared sample into the HPLC system.

System Suitability and Method Validation

To ensure the integrity of the results, system suitability tests should be performed before each analytical run. The method should be validated according to ICH Q2(R1) guidelines.[9][10]

Table 3: System Suitability Test Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (DMH, BCDMH) | ≤ 2.0 |

| Theoretical Plates (DMH, BCDMH) | > 2000 |

| Resolution (between DMH and BCDMH) | > 2.0 |

| RSD of Peak Areas (n=6) | ≤ 2.0% for a standard of ~100 µg/mL |

Method Validation Parameters (as per ICH Q2(R1)) [9][10]

-

Specificity: Demonstrated by the separation of BCDMH and DMH from potential impurities and degradation products. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be conducted to show that the method can resolve the main peaks from any degradation products.[11]

-

Linearity: Assessed over a range of concentrations (e.g., 10-150 µg/mL) for both BCDMH and DMH. A correlation coefficient (r²) of ≥ 0.999 is typically required.

-

Accuracy: Determined by recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should typically be within 98-102%.

-

Precision:

-

Repeatability (Intra-day): Assessed by analyzing at least six replicate samples at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

-

Intermediate Precision (Inter-day): Evaluated by repeating the analysis on a different day with a different analyst. The RSD should meet the same criteria.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2 units) and observing the effect on the results.

Data Interpretation and Causality

The chromatogram will show the elution of DMH at an earlier retention time due to its higher polarity, followed by the more retained BCDMH. By integrating the peak areas and comparing them to the calibration curves generated from the reference standards, the concentration of each component in the reaction mixture at each time point can be accurately determined.

A decrease in the peak area of BCDMH over time, coupled with a corresponding increase in the peak area of DMH, provides a quantitative measure of the reaction's progress. This data is invaluable for kinetic studies, stability assessments, and for understanding the influence of various experimental conditions (e.g., pH, temperature, presence of other chemical species) on the reaction rate and pathway.

Conclusion

The stability-indicating RP-HPLC method detailed in this application note provides a reliable and robust tool for the quantitative monitoring of BCDMH reactions. By following the outlined protocol and adhering to the principles of method validation, researchers can generate high-quality, reproducible data. This enables a deeper understanding of BCDMH chemistry, facilitates the development of new formulations, and ensures the quality and efficacy of products relying on this important biocide.

References

-

Development of a complementary chemiluminescence/HPLC method for predicting the chemical fate of 1-Bromo-3-Chloro-5,5-Dimethylhydantoin under aqueous conditions. (n.d.). UNCW Institutional Repository. Retrieved January 23, 2026, from [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved January 23, 2026, from [Link]

-

3-Bromo-1-chloro-5,5-dimethylhydantoin. (2018, February 19). SIELC Technologies. Retrieved January 23, 2026, from [Link]

-

Dimethylhydantoin. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

The investigation of quenching conditions for the analysis of total organic halogen, aliphatic and aromatic halogenated disinfection byproducts formed from chlor(am)ination. (2024, August 15). PubMed. Retrieved January 23, 2026, from [Link]

-

Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018, April 25). MDPI. Retrieved January 23, 2026, from [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. Retrieved January 23, 2026, from [Link]

-

Synthesis and investigation of solvent effects on the ultraviolet absorption spectra of 1,3-bis-substituted-5,5-dimethylhydantoins. (2003). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. (2022, June 22). MDPI. Retrieved January 23, 2026, from [Link]

-

Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2019, July 30). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved January 23, 2026, from [Link]

-

Synthesis and investigation of solvent effects on the ultraviolet absorption spectra of 1,3-bis-substituted-5,5-dimethylhydantoins. (n.d.). Journal of the Serbian Chemical Society. Retrieved January 23, 2026, from [Link]

-

HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum. Retrieved January 23, 2026, from [Link]

-

A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretenoin in a Cream Formulation. (2022). Semantic Scholar. Retrieved January 23, 2026, from [Link]

-

1-Bromo-3-chloro-5,5-dimethylhydantoin. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Development and validation of a reversed phase HPLC method for simultaneous determination of antidiabetic drugs alogliptin benzoate and pioglitazone HCl. (2017, July 10). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Q2(R2) Validation of Analytical Procedures. (2024, May 22). FDA. Retrieved January 23, 2026, from [Link]

-

Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024, January 10). IntuitionLabs. Retrieved January 23, 2026, from [Link]

-

China 1-bromo-3-chloro-5, 5-dimethyl hydantoin( BCDMH) Manufacturers and Suppliers. (n.d.). Lansen Chemicals. Retrieved January 23, 2026, from [Link]

Sources

- 1. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Bromo-1-chloro-5,5-dimethylhydantoin | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The investigation of quenching conditions for the analysis of total organic halogen, aliphatic and aromatic halogenated disinfection byproducts formed from chlor(am)ination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. fda.gov [fda.gov]

BCDMH as a Versatile Catalyst in Organic Transformations: Application Notes and Protocols

Introduction

1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a stable, crystalline N-halo compound widely recognized for its efficacy as a disinfectant.[1][2] Beyond its biocidal properties, BCDMH and its structural analogs, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), are emerging as powerful and versatile reagents in modern organic synthesis.[1][3] Their ability to act as a source of electrophilic halogens under mild conditions makes them attractive for a variety of organic transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of BCDMH and related hydantoins as catalysts and reagents in key organic reactions, including the oxidation of alcohols and sulfides, and the synthesis of bioactive heterocycles. We will explore the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to ensure reproducibility and success in the laboratory.

Physicochemical Properties and Safety Considerations

BCDMH is a white, crystalline solid with a slight bromine and acetone odor. It is sparingly soluble in water but shows good solubility in solvents like acetone.[4] Upon dissolution in water, BCDMH slowly hydrolyzes to release hypobromous acid (HOBr) and hypochlorous acid (HOCl), which are the active oxidizing and halogenating species.[4][5]

Table 1: Physicochemical Properties of BCDMH

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₆BrClN₂O₂ | [4] |

| Molar Mass | 241.47 g/mol | [4] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 159-163 °C | [4] |

| Solubility in Water | 0.15 g/100 mL (25 °C) | [4] |

Safety Precautions: BCDMH is a strong oxidizing agent and can be corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Avoid contact with combustible materials, strong bases, and moisture, as this may lead to the generation of heat and hazardous gases.[2]

Application I: Catalytic and Stoichiometric Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis. BCDMH and its analog, DBDMH, offer efficient and selective methods for this conversion under mild conditions, presenting a greener alternative to traditional heavy metal-based oxidants.

Mechanism of Action in Alcohol Oxidation

The oxidizing power of N-halo hydantoins stems from their ability to deliver an electrophilic halogen. In the presence of an alcohol, the reaction is believed to proceed through the formation of an alkoxide intermediate, which then undergoes elimination to yield the corresponding carbonyl compound and the reduced hydantoin. In catalytic systems employing a co-oxidant like hydrogen peroxide (H₂O₂), the N-halo hydantoin is regenerated in situ, allowing for its use in substoichiometric amounts.

Protocol 1: Solvent-Free Oxidation of Secondary Alcohols with DBDMH (Stoichiometric)

This protocol is adapted from a reported method for the efficient and green oxidation of secondary alcohols using DBDMH under solvent-free conditions.[1][3]

Materials:

-

Secondary alcohol (e.g., 1-phenylethanol)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Oil bath

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a 10 mL round-bottomed flask, add the secondary alcohol (1 mmol) and DBDMH (1-1.5 mmol).

-

Seal the flask with a stopper and place it in a preheated oil bath at 70-80 °C.

-

Stir the mixture vigorously. The reaction is typically complete within a short period (monitor by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product directly by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ketone.

Expected Results: This method generally provides high yields of the corresponding ketones from secondary alcohols.

Table 2: Representative Yields for Solvent-Free Oxidation of Secondary Alcohols with DBDMH

| Substrate | Product | Yield (%) |

| 1-Phenylethanol | Acetophenone | >95 |

| Cyclohexanol | Cyclohexanone | >95 |

| Benzhydrol | Benzophenone | >95 |

| (Data adapted from analogous N-halo hydantoin literature)[1][3] |

Protocol 2: Catalytic Oxidation of Alcohols with DBDMH and H₂O₂

This protocol leverages hydrogen peroxide as the terminal oxidant, allowing for the use of DBDMH in catalytic amounts. This approach aligns with the principles of green chemistry by reducing reagent waste.[6][7]

Materials:

-

Alcohol (e.g., benzyl alcohol)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (catalytic amount, e.g., 10 mol%)

-

35% Aqueous hydrogen peroxide (H₂O₂)

-

Appropriate solvent (e.g., acetonitrile)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottomed flask, dissolve the alcohol (1 mmol) and DBDMH (0.1 mmol) in the chosen solvent.

-

To this solution, add 35% aqueous H₂O₂ (1.2 mmol) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and monitor the progress by TLC.

-

After completion, cool the reaction to room temperature and quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality and Optimization: The use of H₂O₂ is crucial for regenerating the active N-bromo species from the reduced hydantoin, thus enabling the catalytic cycle. The reaction temperature is a critical parameter; temperatures below 60 °C may lead to slower reaction rates, while higher temperatures could result in over-oxidation or decomposition.[7][8]

Application II: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a vital class of N-heterocycles found in numerous pharmacologically active compounds. While various catalysts have been employed for their synthesis, N-halo reagents like BCDMH can serve as effective oxidants in the one-pot condensation of o-phenylenediamines and aldehydes.

Proposed Reaction Workflow

The synthesis of benzimidazoles from o-phenylenediamines and aldehydes typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization. BCDMH can act as the in-situ oxidant to drive the final aromatization step.

Protocol 3: One-Pot Synthesis of 2-Substituted Benzimidazoles

This is a general protocol based on established methods for benzimidazole synthesis, incorporating BCDMH as the oxidant.[4][9]

Materials:

-

o-Phenylenediamine

-

Substituted aldehyde

-

BCDMH

-

Solvent (e.g., ethanol or acetonitrile)

-

Ammonium chloride (optional, as catalyst)[9]

-

Standard laboratory glassware

Procedure:

-

In a round-bottomed flask, dissolve o-phenylenediamine (1 mmol) and the aldehyde (1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of ammonium chloride (e.g., 10 mol%), if desired, to facilitate the initial condensation.

-

Add BCDMH (1.1 mmol) to the reaction mixture in portions.

-

Reflux the reaction mixture for the required time (monitor by TLC, typically 2-4 hours).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzimidazole.

Rationale for Component Choices: Ethanol is a common and relatively green solvent for this type of condensation. The use of BCDMH as an in-situ oxidant avoids the need for aeration or other, harsher oxidizing agents.

Application III: Selective Oxidation of Sulfides to Sulfoxides

The selective oxidation of sulfides to sulfoxides is a challenging yet important transformation, as over-oxidation to sulfones is a common side reaction. N-halo reagents, in conjunction with a mild co-oxidant, can provide a high degree of selectivity. While direct protocols for BCDMH are not widely reported, the following procedure is based on a highly analogous system using N-bromosuccinimide (NBS) and H₂O₂.[10]

Protocol 4: Catalytic Oxidation of Sulfides to Sulfoxides

Materials:

-

Sulfide (e.g., thioanisole)

-

BCDMH (catalytic amount, e.g., 5-10 mol%)

-

30% Aqueous hydrogen peroxide (H₂O₂)

-

Buffered aqueous acetonitrile (pH 7.0)

-

Standard laboratory glassware

Procedure:

-

Prepare a buffered aqueous acetonitrile solution (pH 7.0).

-

In a round-bottomed flask, dissolve the sulfide (1 mmol) and BCDMH (0.05-0.1 mmol) in the buffered solvent system.

-

Add 30% H₂O₂ (1.1 mmol) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction is often complete within a short time.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-